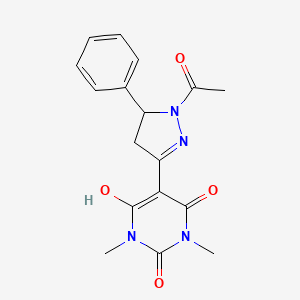![molecular formula C24H18N6 B1230267 3-(1-Methyl-2-benzimidazolyl)-1-phenyl-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B1230267.png)
3-(1-Methyl-2-benzimidazolyl)-1-phenyl-2-pyrrolo[3,2-b]quinoxalinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-methyl-2-benzimidazolyl)-1-phenyl-2-pyrrolo[3,2-b]quinoxalinamine is a member of pyrroles.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound 3-(1-Methyl-2-benzimidazolyl)-1-phenyl-2-pyrrolo[3,2-b]quinoxalinamine can be synthesized through reactions involving β-(lithiomethyl)azines and nitriles, leading to various heterocycles including pyrrolo-quinolines and pyrrolo-quinoxalines (Davis, Wakefield, & Wardell, 1992).
- Another approach involves the condensation of 2-oxo-2-(1H-pyrrol-2-yl)acetic acid with substituted 1,2-phenylene diamines, yielding pyrrole-functionalized quinoxalines and benzimidazole derivatives (Szydlo, Andrioletti, Rose, & Duhayon, 2008).
Chemical Reactions and Pathways
- A novel synthesis method for creating 1-aryl-9-alkyl-2, 3, 3a, 4, 9, 9a-hexahydro-1H-pyrrolo[2, 3-b]quinoxalines has been explored, which involves the reduction of N-substituted 1-benzimidazolyl-succinimides (Ahmed, Wagner-Jauregg, Pretsch, & Seibl, 1973).
- The iodine-catalyzed synthesis of pyrrolo-and indolo[1,2-a] quinoxalines is based on an oxidative reaction, utilizing environmentally friendly oxidants (Wang et al., 2015).
Applications in Biomedical Research
- A study on the metabolic activation and genotoxicity of heterocyclic arylamines, including quinoxaline derivatives, highlights their potential effects on DNA-adduct formation and implications in carcinogenicity (Snyderwine et al., 1992).
- The design and synthesis of novel isoxazolyl pyrimido[4,5-b]quinolines and chromeno[2,3-d]pyrimidin-4-ones, including quinoxaline derivatives, have been explored for their antimicrobial, anti-inflammatory, and analgesic activities (Rajanarendar et al., 2012).
- A specific pyrrolo[1,2-a]quinoxaline derivative has been synthesized and found to exhibit cytotoxic potential against human leukemia cell lines (Guillon et al., 2022).
Propriétés
Nom du produit |
3-(1-Methyl-2-benzimidazolyl)-1-phenyl-2-pyrrolo[3,2-b]quinoxalinamine |
|---|---|
Formule moléculaire |
C24H18N6 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
3-(1-methylbenzimidazol-2-yl)-1-phenylpyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C24H18N6/c1-29-19-14-8-7-13-18(19)28-23(29)20-21-24(27-17-12-6-5-11-16(17)26-21)30(22(20)25)15-9-3-2-4-10-15/h2-14H,25H2,1H3 |
Clé InChI |
YRNYPXPYNHRXHD-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(C4=NC5=CC=CC=C5N=C34)C6=CC=CC=C6)N |
SMILES canonique |
CN1C2=CC=CC=C2N=C1C3=C(N(C4=NC5=CC=CC=C5N=C34)C6=CC=CC=C6)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[6-(7-chloro-1,8-naphthyridin-2-yl)-4,5-dioxo-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-7-yl] 4-methyl-4-oxidopiperazin-4-ium-1-carboxylate](/img/structure/B1230189.png)

![N-[4-[(1,2-dimethyl-5-indolyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B1230192.png)


![[5-(2-Furanyl)-3-isoxazolyl]-(4-methyl-1-piperidinyl)methanone](/img/structure/B1230197.png)


![N-[(4-ethoxy-3-methoxyphenyl)methyl]-N-methyl-2-(3-pyridinyl)-4-quinazolinamine](/img/structure/B1230201.png)
![2-[[3-[2-(dimethylamino)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B1230202.png)


